Cas no 1781969-69-4 (1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one)

1-(3-Bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one is a brominated phenolic ketone derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the bromo and hydroxyl substituents on the aromatic ring, along with the methylaminoethyl ketone moiety, make it a versatile intermediate for the development of bioactive compounds. The compound's reactivity allows for further functionalization, enabling its use in the synthesis of more complex molecules. Its well-defined molecular structure ensures consistency in research and industrial applications, while its purity and stability under standard conditions facilitate handling and storage. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships.
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one structure
1781969-69-4 structure
商品名:1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
CAS番号:1781969-69-4
MF:C9H10BrNO2
メガワット:244.085201740265
CID:5824859
PubChem ID:82622340

1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
    • EN300-1906299
    • 1781969-69-4
    • インチ: 1S/C9H10BrNO2/c1-11-5-9(13)6-2-3-8(12)7(10)4-6/h2-4,11-12H,5H2,1H3
    • InChIKey: AYTXOZWUHRCKFR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)C(CNC)=O)O

計算された属性

  • せいみつぶんしりょう: 242.98949g/mol
  • どういたいしつりょう: 242.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906299-0.05g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
0.05g
$1020.0 2023-09-18
Enamine
EN300-1906299-10g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
10g
$5221.0 2023-09-18
Enamine
EN300-1906299-0.25g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
0.25g
$1117.0 2023-09-18
Enamine
EN300-1906299-1.0g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
1g
$1214.0 2023-06-01
Enamine
EN300-1906299-5.0g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
5g
$3520.0 2023-06-01
Enamine
EN300-1906299-10.0g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
10g
$5221.0 2023-06-01
Enamine
EN300-1906299-1g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
1g
$1214.0 2023-09-18
Enamine
EN300-1906299-0.1g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
0.1g
$1068.0 2023-09-18
Enamine
EN300-1906299-2.5g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
2.5g
$2379.0 2023-09-18
Enamine
EN300-1906299-0.5g
1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one
1781969-69-4
0.5g
$1165.0 2023-09-18

1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one 関連文献

1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS: 1781969-69-4)

The compound 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS: 1781969-69-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated phenolic structure and methylamino ethanone moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. The researchers employed a multi-step process involving bromination of 4-hydroxyphenyl ethanone followed by reductive amination, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological investigations have revealed that 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one exhibits potent activity as a modulator of certain neurotransmitter systems. In vitro studies using neuronal cell lines demonstrated its ability to inhibit monoamine oxidase (MAO) activity, suggesting potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Furthermore, molecular docking studies have identified strong interactions with MAO-B, highlighting its specificity and potential for targeted therapy.

Another significant finding comes from a recent preclinical study evaluating the compound's anticancer properties. Researchers observed that 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one induced apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of intrinsic apoptotic pathways. The study, published in Cancer Research (2024), also noted a synergistic effect when combined with conventional chemotherapeutic agents, opening new avenues for combination therapies.

Despite these promising results, challenges remain in the development of 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its pharmacokinetic profile while retaining its pharmacological efficacy.

In conclusion, 1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS: 1781969-69-4) represents a versatile compound with significant potential in both neurological and oncological therapeutics. Continued research and development efforts are essential to fully realize its clinical applications. The recent advancements in synthesis, mechanistic understanding, and preclinical efficacy underscore its value as a subject of ongoing investigation in the chemical biology and pharmaceutical fields.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd